

Microbial Sources of Tannase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tannase**

Cat. No.: **B8822749**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Tannin acyl hydrolase, commonly known as **tannase**, is an industrially significant enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins, yielding gallic acid and glucose. Its broad applications in the food, beverage, pharmaceutical, and chemical industries have spurred extensive research into its production from microbial sources.

Microorganisms, including fungi, bacteria, and yeast, are the preferred source for **tannase** production due to their rapid growth, amenability to genetic manipulation, and the relative ease of enzyme extraction.^[1] This technical guide provides a comprehensive overview of microbial sources of **tannase**, detailing the producing organisms, quantitative production data, experimental protocols, and relevant biological pathways.

Microbial Diversity in Tannase Production

A wide array of microorganisms has been identified as potent producers of **tannase**.

Filamentous fungi, particularly from the genera *Aspergillus* and *Penicillium*, are among the most extensively studied and commercially utilized sources.^{[2][3][4]} Bacteria and yeasts have also been recognized for their **tannase**-producing capabilities, offering advantages such as shorter fermentation times.

Fungal Sources of Tannase

Fungi are prolific producers of extracellular **tannase**, simplifying downstream processing. They are known to be robust organisms capable of tolerating high concentrations of tannins in the

growth media.

Key Fungal Genera:

- **Aspergillus:** Species such as *Aspergillus niger*, *Aspergillus oryzae*, *Aspergillus japonicus*, and *Aspergillus awamori* are renowned for their high **tannase** yields. *Aspergillus glaucus* has also been optimized for **tannase** production using black tea waste.
- **Penicillium:** *Penicillium* species are also significant **tannase** producers.
- **Rhizopus:** *Rhizopus oryzae* has been utilized for **tannase** production in solid-state fermentation.
- **Trichoderma:** Species like *Trichoderma harzianum* have shown potential for gallic acid production from natural tannins.

Bacterial Sources of Tannase

Several bacterial species have been identified as efficient producers of both intracellular and extracellular **tannase**. Bacterial **tannases** are often preferred for certain applications due to their unique properties and the potential for easier genetic modification.

Key Bacterial Genera:

- **Bacillus:** Various *Bacillus* species, including *Bacillus subtilis*, *Bacillus licheniformis*, and *Bacillus cereus*, are known **tannase** producers.
- **Lactobacillus:** *Lactobacillus plantarum* has been reported to produce significant amounts of **tannase**.
- **Pseudomonas:** *Pseudomonas aeruginosa* has been identified as a **tannase**-producing bacterium.
- **Enterococcus:** *Enterococcus faecalis* and other *Enterococcus* species have been isolated from sources like cowpea and shown to produce **tannase**.
- **Serratia:** *Serratia ficaria* is another bacterial source of this enzyme.

Yeast Sources of Tannase

While less commonly reported than fungi and bacteria, some yeast species are also capable of producing **tannase**.

Key Yeast Genera:

- **Candida:** Certain species of *Candida* have been shown to degrade gallotannins.
- **Rhodotorula:** *Rhodotorula glutinis* has been a source for the purification and characterization of **tannase**.
- **Geotrichum:** *Geotrichum cucujoidarum* is a newly isolated yeast strain that produces extracellular **tannase**.

Quantitative Data on Microbial Tannase Production

The yield of **tannase** is highly dependent on the microbial strain, fermentation conditions, and the composition of the culture medium. The following tables summarize quantitative data from various studies, providing a comparative overview of enzyme production under different parameters.

Table 1: Fungal **Tannase** Production

Fungal Species	Fermentation Type	Substrate	Temperature (°C)	pH	Incubation Time (days)	Tannase Activity	Reference
Aspergillus glaucus	Solid-State Fermentation (SSF)	Black tea waste	30	5.0	5	Not specified, optimized for gallic acid production of 38.27 mg/ml	
Aspergillus niger	Submerged Fermentation (SmF)	Tannic acid (1%)	35	5.0	4	312.7 U/50 mL	
Aspergillus niger SWP33	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified	
Fungal Isolate AV3	Not specified	Not specified	40	5.5	5	25.33 U/mL	
Rhizopus oryzae	SSF	Wheat bran with tannic acid (2.5%)	40	5.0	4	Not specified	

Table 2: Bacterial Tannase Production

Bacterial Species	Fermentation Type	Temperature (°C)	pH	Incubation Time (hours)	Tannase Activity	Reference
Enterococcus sp. (DVN 5)	SmF	37	Not specified	24	0.0043 U/mg protein	
Bacillus licheniformis KBR6	SmF	35	5.0	Not specified	Not specified	
Bacillus cereus KBR9	SmF	40	5.0	Not specified	Not specified	
Pseudomonas aeruginosa III B 8914	SmF	37	5.5	24	Not specified	
Serratia ficaria DTC	SmF	Not specified	6.0	Not specified	Not specified	
Rhodococcus NCIM 2891	SmF	30	6.0	24	0.295 U/mg protein (Tannase II)	

Experimental Protocols

This section provides detailed methodologies for key experiments in **tannase** research, from the initial screening of producing microorganisms to the purification and characterization of the enzyme.

Screening of Tannase-Producing Microorganisms

1. Plate Assay Method

This is a rapid and simple method for the qualitative screening of extracellular **tannase** production.

- Principle: Microorganisms that produce extracellular **tannase** will hydrolyze the tannic acid present in the agar medium, forming a visible zone of clearance or a colored complex around the colony.
- Media Preparation:
 - Prepare a basal medium (e.g., Czapek-Dox for fungi or Nutrient Agar for bacteria).
 - Autoclave the medium and cool to 45-50°C.
 - Aseptically add a filter-sterilized solution of tannic acid to a final concentration of 0.5-1.0% (w/v).
 - Pour the medium into sterile Petri plates and allow it to solidify.
- Inoculation and Incubation:
 - Spot inoculate the test microorganisms onto the center of the agar plates.
 - Incubate the plates at an appropriate temperature (e.g., 30°C for fungi, 37°C for bacteria) for 3-5 days.
- Observation:
 - Observe the plates for the formation of a clear zone of hydrolysis around the colonies.
 - Alternatively, flood the plates with a 0.01 M solution of ferric chloride ($FeCl_3$). A brown color will develop in the areas with unhydrolyzed tannic acid, while a clear zone will be visible around the **tannase**-producing colonies.

Tannase Production

1. Submerged Fermentation (SmF)

This method involves the cultivation of microorganisms in a liquid medium.

- Inoculum Preparation:
 - Prepare a spore suspension (for fungi) or a bacterial cell suspension from a fresh culture.
- Fermentation Medium:
 - Prepare a suitable liquid medium (e.g., Czapek-Dox broth for fungi) supplemented with tannic acid (1-2% w/v) as the sole carbon source or inducer. The medium should also contain essential nutrients like nitrogen sources (e.g., sodium nitrate, ammonium chloride), phosphate, and trace elements.
- Fermentation Conditions:
 - Dispense the medium into Erlenmeyer flasks and autoclave.
 - Inoculate the cooled medium with the prepared inoculum.
 - Incubate the flasks in a shaking incubator at a specific temperature (e.g., 30-37°C) and agitation speed (e.g., 120-180 rpm) for a predetermined period (e.g., 24-120 hours).
- Enzyme Extraction:
 - After incubation, harvest the culture broth by filtration (for fungi) or centrifugation (for bacteria) to separate the biomass.
 - The cell-free supernatant serves as the crude extracellular enzyme source.

2. Solid-State Fermentation (SSF)

This technique involves the growth of microorganisms on a solid substrate with low moisture content.

- Substrate Preparation:
 - Use a solid substrate rich in tannins, such as wheat bran, tea waste, or other agro-industrial residues.
 - Moisten the substrate with a nutrient solution to a desired moisture level (e.g., 75%).

- Inoculation and Incubation:
 - Sterilize the substrate and inoculate it with a spore suspension of the fungus.
 - Incubate in a static or intermittently mixed condition at a controlled temperature and humidity for several days.
- Enzyme Extraction:
 - Extract the enzyme from the fermented solid mass by adding a suitable buffer (e.g., citrate buffer, pH 5.0) and shaking for a specific period.
 - Separate the crude enzyme extract by filtration and centrifugation.

Tannase Activity Assay

Several methods are available to quantify **tannase** activity. The choice of method depends on the specific research needs and available equipment.

1. Spectrophotometric Method (Rhodanine-based)

This is a sensitive colorimetric method that measures the gallic acid released from the hydrolysis of a substrate.

- Principle: Gallic acid, produced by the action of **tannase** on a suitable substrate (e.g., methyl gallate or tannic acid), reacts with rhodanine in an alkaline medium to form a colored chromogen, which can be measured spectrophotometrically.
- Reagents:
 - Substrate solution: 12.5 mM methyl gallate or 0.35% (w/v) tannic acid in a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.0-5.5).
 - Rhodanine solution: 0.667% (w/v) in methanol.
 - Potassium hydroxide (KOH) solution: 0.5 M.
- Procedure:

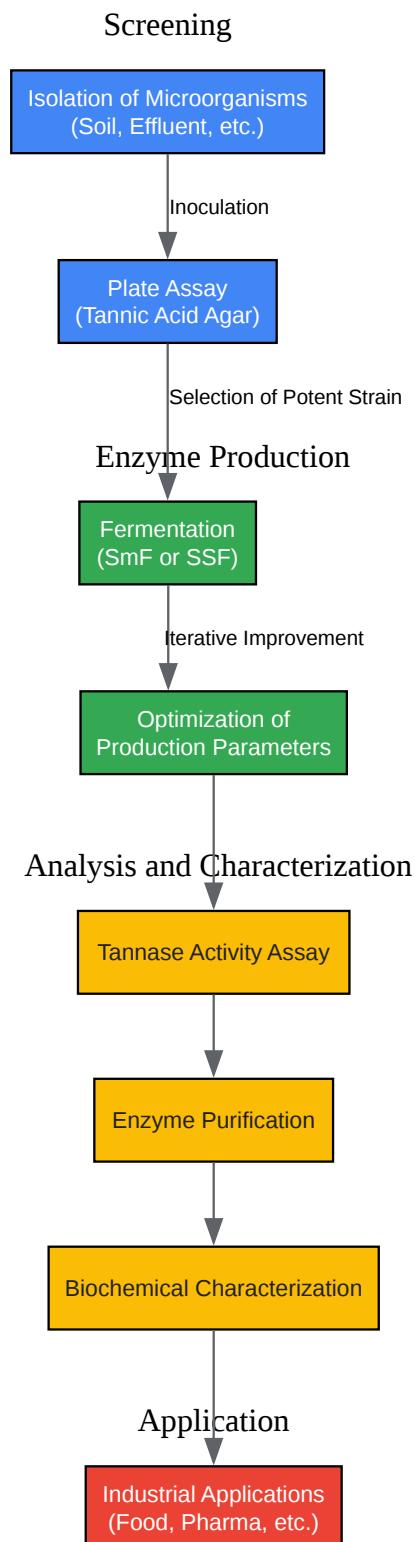
- Prepare a reaction mixture containing the enzyme solution and the substrate solution.
- Incubate at a specific temperature (e.g., 30°C) for a defined time (e.g., 10-20 minutes).
- Stop the reaction by adding the rhodanine solution.
- Add the KOH solution to develop the color.
- Measure the absorbance at 520 nm.
- Enzyme Unit Definition: One unit of **tannase** activity is typically defined as the amount of enzyme that releases one micromole of gallic acid per minute under the specified assay conditions.

2. UV Spectrophotometric Method

This method is based on the decrease in absorbance of the substrate (tannic acid) at a specific wavelength.

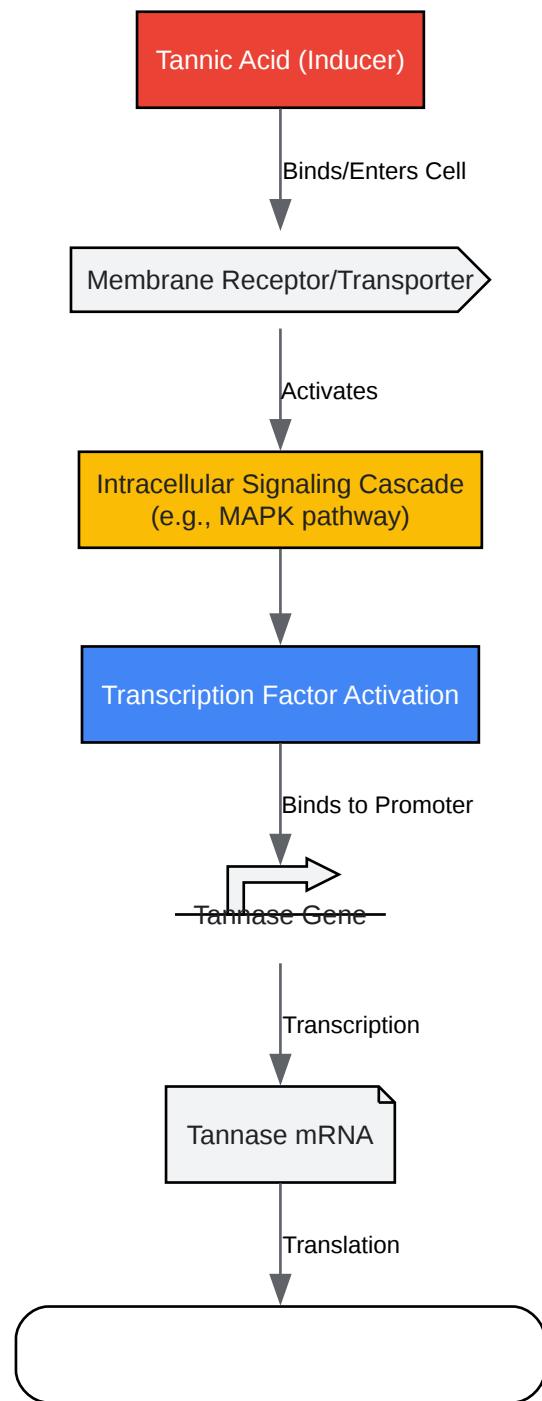
- Principle: **Tannase** hydrolyzes tannic acid, leading to a decrease in its concentration, which can be monitored by measuring the change in absorbance at 310 nm.
- Procedure:
 - Prepare a reaction mixture containing the enzyme and tannic acid solution in a suitable buffer.
 - Measure the initial absorbance at 310 nm.
 - Incubate the mixture at a specific temperature for a defined time.
 - Measure the final absorbance at 310 nm.
 - The difference in absorbance is proportional to the enzyme activity.

Enzyme Purification


Purification of **tannase** is essential for its characterization and for certain industrial applications. A typical purification protocol involves multiple steps.

- Step 1: Ammonium Sulfate Precipitation:
 - Gradually add solid ammonium sulfate to the crude enzyme extract with constant stirring at 4°C to achieve a certain saturation level (e.g., 40-80%).
 - Collect the precipitate by centrifugation, dissolve it in a minimal volume of buffer, and dialyze against the same buffer to remove excess salt.
- Step 2: Ion-Exchange Chromatography:
 - Load the dialyzed sample onto an ion-exchange column (e.g., DEAE-Cellulose or DEAE-Sephadex).
 - Elute the bound proteins using a linear gradient of a salt solution (e.g., NaCl).
 - Collect fractions and assay for **tannase** activity. Pool the active fractions.
- Step 3: Gel Filtration Chromatography:
 - Load the pooled active fractions from the previous step onto a gel filtration column (e.g., Sephadex G-150 or G-200) to separate proteins based on their molecular size.
 - Elute with a suitable buffer and collect fractions.
 - Assay the fractions for **tannase** activity and pool the active fractions containing the purified enzyme.

Visualization of Workflows and Pathways


Diagrams created using Graphviz (DOT language) illustrate the logical flow of experiments and the signaling pathways involved in **tannase** production.

Experimental Workflow for Microbial Tannase Research

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for microbial **tannase** research.

Simplified Signaling Pathway for Tannase Induction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijcmas.com [ijcmas.com]
- 2. scialert.net [scialert.net]
- 3. Recent Advances of Tannase: Production, Characterization, Purification, and Application in the Tea Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- To cite this document: BenchChem. [Microbial Sources of Tannase: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8822749#microbial-sources-of-tannase-enzyme\]](https://www.benchchem.com/product/b8822749#microbial-sources-of-tannase-enzyme)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com